molecular formula C12H14ClN3O B2752116 5-Chloro-6-[(1-methylpyrrolidin-2-yl)methoxy]pyridine-3-carbonitrile CAS No. 2200034-09-7

5-Chloro-6-[(1-methylpyrrolidin-2-yl)methoxy]pyridine-3-carbonitrile

Cat. No.: B2752116
CAS No.: 2200034-09-7
M. Wt: 251.71
InChI Key: XDMSJLSUKQPTAB-UHFFFAOYSA-N
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Description

“5-Chloro-6-[(1-methylpyrrolidin-2-yl)methoxy]pyridine-3-carbonitrile” is a chemical compound with the molecular formula C12H14ClN3O. It contains a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the members . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of compounds containing a pyrrolidine ring can be achieved through various strategies . One approach involves constructing the ring from different cyclic or acyclic precursors, while another involves functionalizing preformed pyrrolidine rings . The specific synthesis process for “this compound” is not detailed in the available literature.


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolidine ring attached to a pyridine ring via a methoxy group . The pyrrolidine ring contributes to the stereochemistry of the molecule .


Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 251.71. Other physical and chemical properties are not specified in the available literature.

Scientific Research Applications

Structural and Spectroscopic Analysis

The structural and spectroscopic properties of pyridine derivatives are of significant interest. For instance, Tranfić et al. (2011) synthesized a pyridine derivative and analyzed its structure using X-ray diffraction, revealing unique structural features compared to similar compounds. This compound exhibits specific hydrogen bonding and has been further studied through FT-IR, FT-R, and NMR spectroscopy. Additionally, its spectral properties were explored using UV–vis absorption and fluorescence spectroscopy, providing insights into the absorption spectra in different solvents and conditions (Tranfić et al., 2011).

Applications in Corrosion Inhibition

Pyridine derivatives have been investigated for their potential as corrosion inhibitors. For example, Dandia et al. (2013) synthesized pyrazolopyridine derivatives using ultrasonic irradiation and tested their effectiveness in inhibiting corrosion of mild steel in an acidic environment. Their study includes various experimental techniques, highlighting the mixed-type behavior of these compounds as corrosion inhibitors (Dandia et al., 2013).

Synthesis and Reactions for Various Applications

The synthesis and reaction of pyridine derivatives are crucial for creating compounds with potential applications in various fields. Ghelfi et al. (2003) explored the reaction of N-substituted pyrrolidinones with alkaline methoxide, resulting in methoxylated pyrrolin-2-ones. These compounds are valuable for the preparation of agrochemicals or medicinal compounds, demonstrating the versatility of pyridine derivatives in different scientific applications (Ghelfi et al., 2003).

Molecular Docking and Screening for Pharmaceutical Applications

Pyridine derivatives are also researched for their potential pharmaceutical applications. Flefel et al. (2018) synthesized a series of novel pyridine and fused pyridine derivatives, subjecting them to molecular docking screenings against a target protein. The study revealed moderate to good binding energies, indicating the potential of these compounds as antimicrobial and antioxidant agents (Flefel et al., 2018).

Future Directions

The pyrrolidine ring is a versatile scaffold in drug discovery, and there is ongoing research into new compounds with this structure . Future directions could involve exploring different substituents and stereoisomers to achieve different biological profiles .

Mechanism of Action

Target of Action

The primary targets of 5-Chloro-6-[(1-methylpyrrolidin-2-yl)methoxy]pyridine-3-carbonitrile are currently unknown. This compound is structurally similar to nicotine , which primarily targets nicotinic acetylcholine receptors in the nervous system . .

Mode of Action

The mode of action of this compound is not well-studied. If it behaves similarly to nicotine, it may bind to nicotinic acetylcholine receptors, causing ion channels within the receptors to open. This allows ions to flow into the neuron, triggering a response .

Biochemical Pathways

Without specific research, it’s difficult to determine the exact biochemical pathways affected by this compound. If it acts like nicotine, it could affect pathways involved in neurotransmission, particularly in the cholinergic system .

Properties

IUPAC Name

5-chloro-6-[(1-methylpyrrolidin-2-yl)methoxy]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3O/c1-16-4-2-3-10(16)8-17-12-11(13)5-9(6-14)7-15-12/h5,7,10H,2-4,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDMSJLSUKQPTAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1COC2=C(C=C(C=N2)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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